molecular formula C26H27N3O3S B2357877 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea CAS No. 946219-58-5

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea

Cat. No. B2357877
CAS RN: 946219-58-5
M. Wt: 461.58
InChI Key: JNUYBXVUYBOSPX-UHFFFAOYSA-N
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Description

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BIX-01294 and has been extensively studied for its role as a histone methyltransferase inhibitor.

Scientific Research Applications

Synthesis and Chemical Transformations

  • This compound has been utilized in the synthesis of complex organic structures. For instance, o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone, a related compound, has been prepared and used in cycloaddition and synthesis of substituted o-quinodimethanes. Such chemical processes are fundamental in creating new organic molecules with potential applications in various fields like material science and pharmaceuticals (Lenihan & Shechter, 1999).

Molecular Conformation Studies

  • NMR spectroscopic studies have been conducted on related N-tosylalkyl- and N,N′-bis(tosylalkyl)ureas to understand their solution conformations. These studies are crucial in determining the molecular shapes and properties, which can influence the compound's interactions and functionality in different contexts (Tel & Engberts, 2010).

Novel Synthesis Methods

  • Innovative methods for synthesizing related sulfonyl urea compounds have been explored. Such methods aim to improve the efficiency and yield of these compounds, which can have implications in drug development and other areas of chemistry (Urban et al., 2003).

Antioxidant Activity Exploration

  • Some derivatives of the compound have been investigated for their antioxidant properties. This research can contribute to the development of new antioxidants for use in healthcare and food preservation (George et al., 2010).

Structural Analysis

  • X-ray crystallography has been employed to determine the crystal structures of similar sulfonylurea herbicides. Understanding the crystal structure of such compounds is critical for predicting their behavior in various environments and their interactions with other molecules (Kang et al., 2015).

Enzyme Interaction Studies

  • Research into the interaction of related compounds with enzymes like acetylcholinesterase has been conducted. These studies are significant for understanding the biological activities of these compounds and their potential therapeutic applications (Vidaluc et al., 1995).

properties

IUPAC Name

1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(4-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S/c1-19-12-14-22(15-13-19)28-26(30)27-16-17-33(31,32)25-20(2)29(18-21-8-4-3-5-9-21)24-11-7-6-10-23(24)25/h3-15H,16-18H2,1-2H3,(H2,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUYBXVUYBOSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea

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